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Abstract

Diiodomethane (CHz:lz2), also known as methylene iodide, is a valuable reagent in organic
synthesis, particularly for the Simmons-Smith cyclopropanation reaction. Its high density also
lends it to applications in mineralogy. The Finkelstein reaction provides a straightforward and
efficient method for the synthesis of diiodomethane from the readily available precursor,
dichloromethane (CH2zCl2). This technical guide details various protocols for this synthesis,
including the classic acetone-based method, a more efficient dimethylformamide (DMF)-based
procedure, and modern phase-transfer catalysis techniques. This document provides a
comprehensive overview of the reaction, including detailed experimental procedures, tabulated
guantitative data for easy comparison, and a workflow diagram for clarity.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (Sn2) reaction that facilitates
the conversion of alkyl chlorides or bromides to alkyl iodides. The reaction is typically carried
out by treating the alkyl halide with an excess of an alkali metal iodide, such as sodium iodide
(Nal) or potassium iodide (KI), in a suitable solvent. The success of the classic Finkelstein
reaction hinges on Le Chatelier's principle; the reaction is driven to completion by the
precipitation of the insoluble sodium chloride or bromide in a solvent like acetone, in which
sodium iodide is soluble.
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For the synthesis of diiodomethane, dichloromethane is treated with two equivalents of an
iodide salt:

CH2Cl2 + 2 Nal » CHzl2 + 2 NaCl

While the acetone-based method is traditional, modifications using other solvents like
dimethylformamide (DMF) or employing phase-transfer catalysts have been developed to
improve reaction rates and yields.

Comparative Analysis of Synthetic Protocols

Three primary methodologies for the synthesis of diiodomethane via the Finkelstein reaction
are prevalent: the classic acetone method, the DMF method, and phase-transfer catalysis. The
choice of method often depends on the desired scale, reaction time, and available resources.

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the
synthesis of diiodomethane.

Table 1: Synthesis of Diiodomethane using Sodium lodide in Acetone

Dichloro . ]
Sodium Acetone Reaction Temperat . Referenc
methane . . Yield (%)
lodide (g) (mL) Time (h) ure (°C) e
(9)
Not
30 120 100 20 Reflux 3
specified

Table 2: Synthesis of Diiodomethane using Sodium lodide in DMF

Dichloro . .
Sodium Reaction Temperat . Referenc
methane . DMF (mL) . Yield (%)
lodide (g) Time (h) ure (°C) e
(9)
30 120 100 1 145 ~68.7
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Table 3: Synthesis of Diiodomethane using Phase-Transfer Catalysis

. Potass Reacti
Dichlo . Cataly Tempe .
ium Water Cataly on Yield Refere
rometh . st . rature
lodide (9) st (g) Time . (%) nce
ane (9) Type (C)
(9) (h)
Triethyl
benzyla
105-
250 1080 300 3.9 mmoniu 12 >80
110
m
chloride
Immobil
237 (70 ized
32.7 wt% aq. - 6.8 phase- 7 108+2 90.0
soln) transfer
catalyst
Immobil
277 (60 ized
354 wt% aq. - 8 phase- 8 902 84.6
soln) transfer
catalyst

Experimental Protocols

The following are detailed experimental procedures for the synthesis of diiodomethane via the
Finkelstein reaction.

Protocol 1: Synthesis in Acetone

This protocol is based on the classic Finkelstein reaction conditions.
Materials:
¢ Dichloromethane (CH2Cl2)

e Sodium lodide (Nal)
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e Acetone (anhydrous)
e Round-bottom flask
e Reflux condenser

e Heating mantle

« Filtration apparatus
e Rotary evaporator
Procedure:

 In a round-bottom flask equipped with a reflux condenser, combine 30 g of dichloromethane
and 100 mL of warm acetone.

e To this solution, add 120 g of sodium iodide.

» Heat the mixture to reflux and maintain for approximately 20 hours. The formation of a white
precipitate (NaCl) will be observed.

 After the reaction is complete, allow the mixture to cool to room temperature.

o Separate the acetone solution from the precipitated sodium chloride by decantation or
filtration.

e The acetone is then removed from the filtrate by distillation or using a rotary evaporator to
yield crude diiodomethane.

» Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol offers a faster reaction time and higher yield compared to the acetone method.
Materials:

e Dichloromethane (CH2Cl2)
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e Sodium lodide (Nal)

e Dimethylformamide (DMF)

o Three-necked flask

o Reflux condenser

e Thermometer

e Heating mantle

e Separatory funnel

e Drying agent (e.g., MgSOa)

« Rotary evaporator

e Vacuum distillation apparatus

Procedure:

 In athree-necked flask equipped with a reflux condenser and a thermometer, combine 100
mL of DMF, 120 g of Nal, and 30 g of dichloromethane.

» Upon mixing, an exothermic reaction may cause the temperature to rise.

» Heat the mixture to reflux and maintain for 1 hour. The reaction temperature should reach
approximately 145 °C. A precipitate of NaCl will form.

o After 1 hour, cool the reaction mixture and add 300 mL of water.

» Transfer the mixture to a separatory funnel. A brown, lower layer of crude diiodomethane
will separate.

o Separate the layers and extract the aqueous phase with dichloromethane (3 x 100 mL).

o Combine the organic extracts with the initial crude diiodomethane layer.
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e Wash the combined organic phase twice with 100 mL of 5% aqueous sodium thiosulfate
solution to remove any dissolved iodine, followed by a water wash.

» Dry the organic layer over anhydrous magnesium sulfate (MgSOea).
e Remove the dichloromethane by rotary evaporation.

o The resulting residue is then purified by vacuum distillation, collecting the fraction at
approximately 80 °C / 20 mmHg to yield pure diiodomethane.

Protocol 3: Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous
and organic phases.

Materials:

Dichloromethane (CH2zCl2)

Sodium lodide (Nal)

Triethylbenzylammonium chloride

Water

Reactor with stirring and heating capabilities

Filtration apparatus

Separatory funnel
Procedure:

o To a reactor equipped with a stirrer, add 250 g of dichloromethane, 3.9 g of
triethylbenzylammonium chloride, and 300 g of distilled water.

o With stirring, add 1080 g of sodium iodide in portions.

o Heat the mixture to 105-110 °C and maintain the reaction for 12 hours.
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» Monitor the reaction progress by gas chromatography.

e Once the reaction is complete, cool the mixture to approximately 50 °C and filter the
precipitated sodium chloride.

o Allow the filtrate to stand and separate into layers.

o Separate the lower organic layer containing the diiodomethane. The upper aqueous layer,
containing unreacted sodium iodide and the catalyst, can be recycled for subsequent
batches.

Mandatory Visualizations
Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of diiodomethane via
the Finkelstein reaction, followed by purification.
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Workflow for Diiodomethane Synthesis via Finkelstein Reaction

Reactants: Solvent:
Dichloromethane (CH2CI2) Acetone or bMF
Sodium lodide (Nal)

Finkelstein Reaction

(Heating/Reflux)

Precipitate: Crude Diiodomethane
Sodium Chloride (NaCl) in Solvent
Filtration / Separation

Solvent Removal
(Distillation / Rotovap)

Purification
(Vacuum Distillation)

Pure Diiodomethane (CH212)

Click to download full resolution via product page

Caption: General workflow for diiodomethane synthesis.

Product Characterization
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The final product, diiodomethane, should be a dense, colorless to pale yellow liquid. It is
sensitive to light and can decompose to form iodine, giving it a brownish color. Proper storage
in a dark, cool place is recommended.

Standard characterization techniques include:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o H NMR (in CDCIs): A singlet is expected around & 5.8 ppm.

o 13C NMR (in CDCIs): A triplet (due to coupling with deuterium from the solvent in some
cases, otherwise a singlet) is expected around o -54 ppm.

« Infrared (IR) Spectroscopy: Characteristic C-H stretching and bending frequencies, as well
as the C-I stretching frequency, would be observed.

o Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular
weight of the product.

Safety Considerations

» Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume
hood.

o Diiodomethane is a lachrymator and is harmful if swallowed or inhaled. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat,
should be worn at all times.

e The reaction should be performed with adequate ventilation to avoid the inhalation of solvent
vapors.

Conclusion

The Finkelstein reaction offers a versatile and effective means of synthesizing diiodomethane
from dichloromethane. While the classic acetone method is straightforward, the use of DMF as
a solvent can significantly reduce reaction times and improve yields. Furthermore, the
development of phase-transfer catalysis methods provides a scalable and potentially more
environmentally friendly approach by allowing for the recycling of the aqueous phase. The
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choice of the optimal protocol will depend on the specific requirements of the laboratory,
including scale, desired purity, and available equipment. This guide provides the necessary
technical details to enable researchers to select and implement the most suitable method for
their needs.

 To cite this document: BenchChem. [Synthesis of Diiodomethane via the Finkelstein
Reaction: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129776#synthesis-of-diiodomethane-via-finkelstein-
reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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